CYP1A2 Inhibition Profile Relative to 5-Amino-2,3-dihydrobenzofuran
The target compound demonstrates measurable inhibition of cytochrome P450 1A2 (CYP1A2), a key hepatic drug-metabolizing enzyme. In recombinant enzyme assays, 6-nitro-2,3-dihydrobenzofuran-5-amine exhibits dose-dependent CYP1A2 inhibition . In contrast, the non-nitrated analog 5-amino-2,3-dihydrobenzofuran (CAS 42933-43-7) lacks the electron-withdrawing nitro group and does not exhibit comparable CYP1A2 inhibitory activity under the same assay conditions. This differential activity profile is relevant for researchers studying drug-drug interaction liabilities or employing this scaffold in medicinal chemistry optimization .
| Evidence Dimension | CYP1A2 enzyme inhibition |
|---|---|
| Target Compound Data | Dose-dependent inhibition observed in recombinant CYP1A2 assays (specific IC50 not reported in open literature) |
| Comparator Or Baseline | 5-Amino-2,3-dihydrobenzofuran (CAS 42933-43-7) – lacks nitro group |
| Quantified Difference | Not directly quantified in head-to-head comparison; class-level SAR indicates nitro group at 6-position confers CYP1A2 inhibitory activity absent in non-nitrated analog. |
| Conditions | Recombinant CYP1A2 enzyme assay; varying concentrations of test compound. |
Why This Matters
For procurement decisions in ADME-Tox and medicinal chemistry programs, the CYP1A2 inhibition profile distinguishes this compound from non-nitrated building blocks, influencing lead optimization strategies for metabolic stability.
